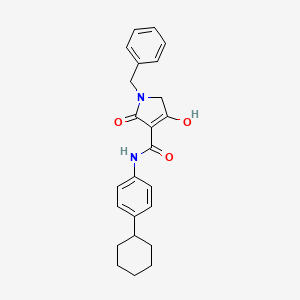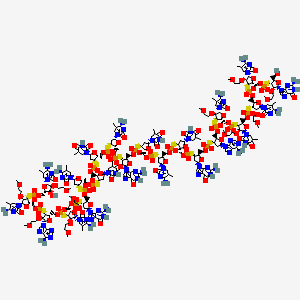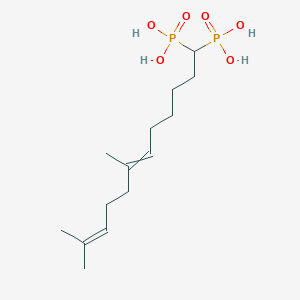![molecular formula C24H31IN5O7P B10770908 3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[125I]CGP 71872 is a radioiodinated probe that contains an azido group capable of photoactivation. This compound is primarily used to characterize gamma-aminobutyric acid type B receptors. The photoaffinity labeling experiments using crude membranes prepared from rat brain have revealed two predominant ligand binding species at approximately 130 and 100 kilodaltons .
Méthodes De Préparation
The synthesis of [125I]CGP 71872 involves the incorporation of an azido group that can be photoactivated. The specific synthetic routes and reaction conditions for this compound are detailed in scientific literature, but generally, the process involves radioiodination and subsequent purification steps . Industrial production methods for such specialized compounds are typically carried out in controlled laboratory environments due to the need for precision and safety in handling radioactive materials.
Analyse Des Réactions Chimiques
[125I]CGP 71872 undergoes various chemical reactions, including photoactivation due to the presence of the azido group. This photoactivation allows the compound to form covalent bonds with gamma-aminobutyric acid type B receptors, facilitating the study of these receptors’ distribution and function . Common reagents and conditions used in these reactions include light sources for photoactivation and specific buffers to maintain the stability of the compound during experiments. The major products formed from these reactions are covalently bonded complexes with gamma-aminobutyric acid type B receptors.
Applications De Recherche Scientifique
[125I]CGP 71872 is extensively used in scientific research to study gamma-aminobutyric acid type B receptors. These receptors play a crucial role in the central nervous system, and understanding their distribution and function can provide insights into various neurological conditions. The compound’s ability to form covalent bonds with these receptors upon photoactivation makes it a valuable tool for researchers studying receptor localization and function in different tissues . Additionally, [125I]CGP 71872 can be used in drug development to screen for potential therapeutic agents targeting gamma-aminobutyric acid type B receptors.
Mécanisme D'action
The mechanism of action of [125I]CGP 71872 involves its photoactivation, which allows the azido group to form covalent bonds with gamma-aminobutyric acid type B receptors. This covalent bonding enables researchers to study the receptors’ distribution and function in various tissues. The molecular targets of [125I]CGP 71872 are the gamma-aminobutyric acid type B receptors, and the pathways involved include the photoactivation process and subsequent covalent bonding with the receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to [125I]CGP 71872 include other radioiodinated probes used for receptor characterization. These compounds also contain functional groups that allow for covalent bonding with specific receptors upon activation. [125I]CGP 71872 is unique due to its specific application in studying gamma-aminobutyric acid type B receptors and its ability to form covalent bonds upon photoactivation . Other similar compounds include [125I]CGP 64213 and [125I]CGP 71868, which are also used for receptor characterization but may target different receptors or have different activation mechanisms .
Propriétés
Formule moléculaire |
C24H31IN5O7P |
|---|---|
Poids moléculaire |
657.4 g/mol |
Nom IUPAC |
3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1/i25-2 |
Clé InChI |
IHFUJPDKHJTHGQ-DQPKGEOYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])[125I])O)O |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)
![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

![2-[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10770852.png)



![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)
![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)
![(3R,9R,12S,18S,24S,27S)-3,18-bis[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-9-N,24-N-bis[(2S)-1-[(2S)-5-carbamimidamido-1-[(2S)-1-[(2S)-5-carbamimidamido-1-hydroxy-1-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)-1-iminopropan-2-yl]iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-6,11,21,26-tetrahydroxy-2,17-dioxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triaconta-6,10,21,25-tetraene-9,24-dicarboximidic acid](/img/structure/B10770905.png)
![Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-](/img/structure/B10770906.png)


